molecular formula C42H63N21O28 B8235894 Heptakis-(6-azido-6-deoxy)-b-cyclodextrin

Heptakis-(6-azido-6-deoxy)-b-cyclodextrin

Cat. No.: B8235894
M. Wt: 1310.1 g/mol
InChI Key: OLPQEMQLAVINTB-FOUAGVGXSA-N
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Description

Heptakis-(6-azido-6-deoxy)-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptakis-(6-azido-6-deoxy)-β-cyclodextrin typically involves the nucleophilic substitution of heptakis-(6-bromo-6-deoxy)-β-cyclodextrin with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of heptakis-(6-azido-6-deoxy)-β-cyclodextrin follows similar synthetic routes but on a larger scale. The use of mechanochemical methods, such as ball milling, has been explored to enhance the efficiency and scalability of the synthesis while minimizing the use of solvents and reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Heptakis-(6-azido-6-deoxy)-β-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide for azido substitution; other nucleophiles for further functionalization.

Major Products Formed

Mechanism of Action

The mechanism of action of heptakis-(6-azido-6-deoxy)-β-cyclodextrin primarily involves its ability to form host-guest inclusion complexes with various molecules. The azido groups provide sites for further chemical modifications, allowing for the design of tailored cyclodextrin derivatives with specific properties. In drug delivery, the compound can enhance the solubility and stability of drugs, facilitating their transport and release at target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptakis-(6-azido-6-deoxy)-β-cyclodextrin is unique due to the presence of azido groups, which provide versatile sites for further functionalization.

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63N21O28/c43-57-50-1-8-29-15(64)22(71)36(78-8)86-30-9(2-51-58-44)80-38(24(73)17(30)66)88-32-11(4-53-60-46)82-40(26(75)19(32)68)90-34-13(6-55-62-48)84-42(28(77)21(34)70)91-35-14(7-56-63-49)83-41(27(76)20(35)69)89-33-12(5-54-61-47)81-39(25(74)18(33)67)87-31-10(3-52-59-45)79-37(85-29)23(72)16(31)65/h8-42,64-77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPQEMQLAVINTB-FOUAGVGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63N21O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Heptakis-(6-azido-6-deoxy)-b-cyclodextrin
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Heptakis-(6-azido-6-deoxy)-b-cyclodextrin
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Heptakis-(6-azido-6-deoxy)-b-cyclodextrin
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Heptakis-(6-azido-6-deoxy)-b-cyclodextrin
Reactant of Route 5
Heptakis-(6-azido-6-deoxy)-b-cyclodextrin
Reactant of Route 6
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Heptakis-(6-azido-6-deoxy)-b-cyclodextrin

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